molecular formula C24H19F2NO4S B2949693 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-18-6

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2949693
CAS No.: 866810-18-6
M. Wt: 455.48
InChI Key: MDITUXWOYQGQNX-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 1,4-dihydroquinolin-4-one core substituted at three critical positions:

  • Position 3: 4-Fluorobenzenesulfonyl group (–SO₂C₆H₄F), contributing electron-withdrawing effects and steric bulk.
  • Position 1: 2-Fluorophenylmethyl group (–CH₂C₆H₄F), influencing steric interactions and binding affinity.

The molecular formula is C₂₄H₁₈F₂N₂O₃S (calculated molecular weight: 464.47 g/mol).

Properties

IUPAC Name

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITUXWOYQGQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of Substituents: The ethoxy, fluorobenzenesulfonyl, and fluorophenylmethyl groups are introduced through a series of substitution reactions. For example, the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, enzyme catalysis, or receptor-mediated processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Inferences
Target Compound 4-Fluorobenzenesulfonyl C₂₄H₁₈F₂N₂O₃S 464.47 Balanced electron-withdrawing effects and moderate steric bulk.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Isopropylbenzenesulfonyl C₂₇H₂₅ClNO₄S 495.06 Increased steric bulk from isopropyl may reduce solubility but enhance target binding.
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Fluorobenzoyl C₂₅H₁₉F₂NO₃ 443.43 Benzoyl (vs. sulfonyl) reduces acidity and may alter hydrogen-bonding interactions.
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 4-Methoxybenzoyl C₂₄H₁₇F₂NO₃ 405.40 Methoxy group introduces electron-donating effects, potentially altering reactivity.
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl C₂₇H₂₂FN₃O₂ 439.50 Oxadiazole ring introduces π-stacking potential and metabolic resistance.

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Inferences
Target Compound 2-Fluorophenylmethyl Moderate steric hindrance; fluorination may enhance membrane permeability.
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Chlorobenzyl Chlorine’s larger atomic radius may increase steric effects compared to fluorine.
1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 2,5-Dimethylphenylmethyl Methyl groups enhance lipophilicity but may reduce target selectivity.

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Inferences
Target Compound Ethoxy Ethoxy balances solubility and metabolic stability.
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one Fluoro Fluorine’s electronegativity may increase oxidative stability but reduce solubility.
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Ethyl Ethyl group increases hydrophobicity, potentially improving blood-brain barrier penetration.

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be summarized as follows:

  • Molecular Formula : C19H19F2N1O3S
  • Molecular Weight : 373.43 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC19H19F2N1O3S
Molecular Weight373.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of dihydroquinoline can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells through apoptosis induction and cell cycle arrest at the G2/M phase.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest, preventing cancer cells from dividing.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Method : MTT assay to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM.
  • Study on A549 Cells :
    • Objective : Investigate the effects on lung cancer cells.
    • Method : Flow cytometry analysis to assess apoptosis.
    • Results : Increased early and late apoptosis rates were observed after treatment with the compound.

Table 2: Summary of Biological Studies

StudyCell LineIC50 (µM)Main Findings
Anticancer ActivityMCF-712Dose-dependent cytotoxicity
Apoptosis InductionA549Not specifiedIncreased apoptosis rates

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption characteristics, but detailed pharmacokinetic profiling is needed.

Toxicity Profile

Initial toxicity assessments indicate that while the compound exhibits promising anticancer activity, it may also present cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to establish a therapeutic window.

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